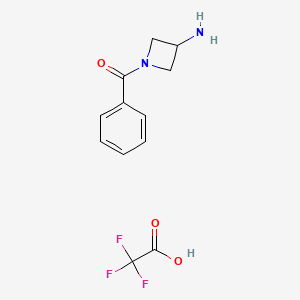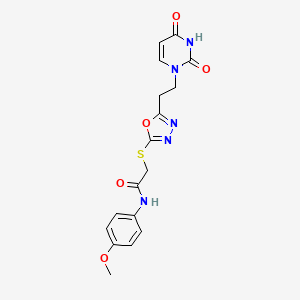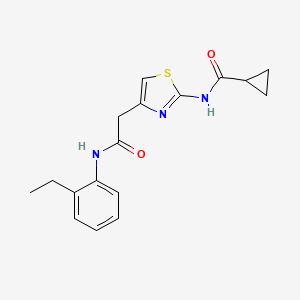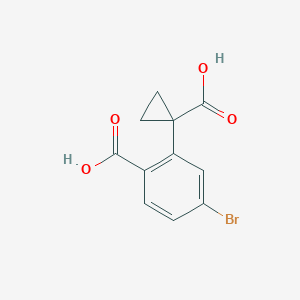![molecular formula C16H12F3N3 B2818284 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine CAS No. 10249-46-4](/img/structure/B2818284.png)
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1584-58-3 . It has a molecular weight of 315.32 .
Molecular Structure Analysis
The InChI code for “4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide” is 1S/C14H12F3NO2S/c1-10-5-7-13 (8-6-10)21 (19,20)18-12-4-2-3-11 (9-12)14 (15,16)17/h2-9,18H,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
A novel fluorinated diamine monomer with phthalazinone moiety was synthesized and used to create a series of new fluorinated polyamides. These polymers exhibited excellent thermal stability, solubility in various polar aprotic solvents, and were amorphous in nature. The research highlights the potential of such compounds in developing high-performance materials with specific properties like solubility and thermal stability (Wang et al., 2007).
Anticancer Research
Compounds containing the phthalazinone structure have been evaluated for their anticancer potential. For instance, a series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines were synthesized and showed significant anticancer activity against various human cancer cells. These compounds act as K+ channel inhibitors in cancer models, highlighting their therapeutic potential in cancer treatment (Romero et al., 2020).
Chemical Synthesis
Phthalazinone derivatives are key intermediates in chemical synthesis, offering routes to diverse bioactive compounds. For example, novel 4-Benzyl-1(2H)-Phthalazinone derivatives with expected anticancer activity were synthesized, demonstrating the versatility of phthalazinone-based compounds in synthesizing biologically active molecules (Rayes et al., 2019).
Material Science
Phthalazinone-containing polymers exhibit unique properties, making them suitable for various applications in material science. Aromatic polyamides containing the phthalazinone moiety were synthesized, showing high thermal stability and solubility in organic solvents, which could be useful in creating advanced materials for technological applications (Cheng et al., 2002).
Photochemical Studies
Phthalazinone derivatives have been studied for their photochemical behavior, indicating potential applications in the development of photoactive materials. The fluorescence enhancement of certain stilbene derivatives by N-phenyl substitutions, known as the "amino conjugation effect," is an example of how phthalazinone-related compounds can contribute to understanding and developing novel photoactive materials (Yang et al., 2002).
Mecanismo De Acción
Safety and Hazards
The compound “4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c1-10-13-7-2-3-8-14(13)15(22-21-10)20-12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJYALVYNSCNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2818201.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/no-structure.png)
![(E)-1-(4-(styrylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2818207.png)





![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-1-methyl-3-(oxan-4-yl)urea](/img/structure/B2818217.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2818218.png)



